
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide
Übersicht
Beschreibung
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide, also known as FIPI, is a potent and selective inhibitor of phospholipase D (PLD). PLD is an enzyme that plays an important role in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Wirkmechanismus
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide exerts its pharmacological effects by inhibiting the activity of PLD. PLD catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which is a key signaling molecule involved in several cellular processes. By inhibiting PLD activity, N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide disrupts these signaling pathways and exerts its pharmacological effects.
Biochemical and Physiological Effects
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide has been shown to exert several biochemical and physiological effects. In cancer, N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide inhibits tumor growth and metastasis by reducing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. In neurodegenerative disorders, N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide protects against neuronal cell death by reducing oxidative stress and inflammation. In inflammatory diseases, N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide in lab experiments is its high selectivity and potency for PLD inhibition. This allows for precise targeting of PLD-mediated signaling pathways without affecting other cellular processes. However, one limitation of N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide. One potential application is in the treatment of cancer, where N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide could be used in combination with other anticancer drugs to enhance their efficacy. Another potential application is in the treatment of neurodegenerative disorders, where N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide could be used to prevent or delay the onset of cognitive decline. Additionally, N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide could be further optimized for improved solubility and pharmacokinetics, which could enhance its therapeutic potential in various diseases.
Wissenschaftliche Forschungsanwendungen
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide has been shown to inhibit tumor growth and metastasis by targeting PLD-mediated signaling pathways. In neurodegenerative disorders, N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide has been shown to protect against neuronal cell death and improve cognitive function. In inflammatory diseases, N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide has been shown to reduce inflammation and tissue damage.
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(11-8-16-5-2-1-3-6-16)23-18-10-9-17-12-13-24(19(17)15-18)22(26)20-7-4-14-27-20/h1-7,9-10,14-15H,8,11-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXGADORVQYKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3209359.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3209360.png)
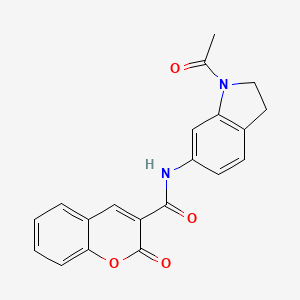


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B3209394.png)
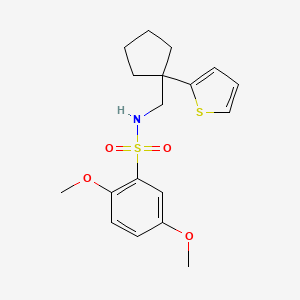
![1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B3209408.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B3209417.png)
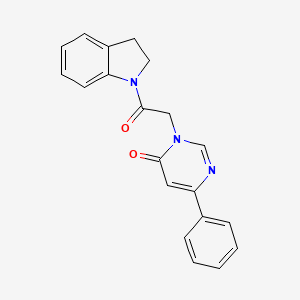
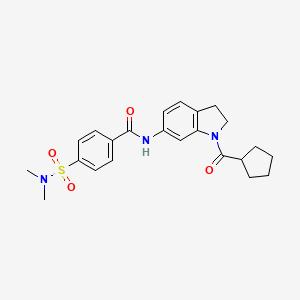

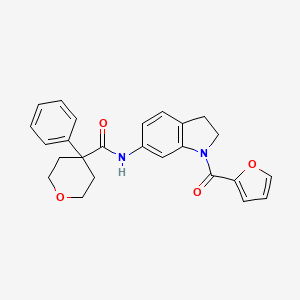
![2-Ethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B3209471.png)